Tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate
Description
Tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate is a spirocyclic compound featuring a 4-azaspiro[2.4]heptane core with a tert-butoxycarbonyl (Boc) protecting group and a formyl substituent at the 7-position. Spirocyclic compounds like this are valued in medicinal chemistry for their conformational rigidity, which enhances target binding specificity .
Properties
IUPAC Name |
tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-4-9(8-14)12(13)5-6-12/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSXPYZULLWVFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C12CC2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate typically involves multiple steps. One common method involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
Tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate is a spirocyclic compound with the molecular formula that is utilized in chemical and pharmaceutical research. It features a ring structure where two rings connect through a single atom, making it valuable in various applications.
Scientific Research Applications
This compound serves various purposes in scientific research, including:
- Chemistry It acts as a building block in synthesizing complex molecules, especially in the development of new pharmaceuticals.
- Biology Researchers use it to study interactions with biological molecules and its effects on biological systems.
- Medicine It is investigated for potential therapeutic properties and its capacity to serve as a precursor for drug development.
- Industry It is used to produce various chemical products, including specialty chemicals and intermediates for industrial processes.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide. Oxidation may yield carboxylic acids.
- Reduction Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially producing alcohols or amines.
- Substitution Nucleophilic substitution reactions can occur, where the tert-butyl group is replaced by other functional groups under appropriate conditions.
The compound is of interest in medicinal chemistry because of its structural characteristics and potential biological activities. Spirocyclic compounds have shown effectiveness against various bacterial strains and anticancer activity. They can also inhibit tumor growth in various cancer cell lines and interfere with cellular signaling pathways crucial for cancer cell proliferation. Azaspiro compounds might protect neuronal cells from oxidative stress and apoptosis, which could be relevant for conditions such as Alzheimer's disease or other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Physicochemical and Spectroscopic Data Comparison
Biological Activity
Tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
- Molecular Formula : C₁₄H₁₉NO₄
- Molecular Weight : 269.34 g/mol
- CAS Number : 1268520-72-4
The compound features a spirocyclic framework which is often associated with significant biological activity, particularly in the realm of drug discovery.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions which may include:
- Formation of the spirocyclic structure.
- Introduction of the formyl group.
- Carboxylation to yield the final product.
Research has demonstrated various synthetic pathways, emphasizing the importance of optimizing conditions for yield and purity.
Antimicrobial Properties
Several studies have indicated that compounds with similar spirocyclic structures exhibit notable antimicrobial properties. For example, derivatives of azaspiro compounds have shown effectiveness against various bacterial strains. Although specific data on this compound is limited, it is hypothesized that it may share these properties due to structural similarities.
Anticancer Activity
Research into related compounds suggests potential anticancer activity. For instance, spirocyclic compounds have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves interference with cellular signaling pathways crucial for cancer cell proliferation.
Neuroprotective Effects
Some studies have explored the neuroprotective effects of azaspiro compounds, suggesting that they might play a role in protecting neuronal cells from oxidative stress and apoptosis. This could be particularly relevant for conditions such as Alzheimer's disease or other neurodegenerative disorders.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
